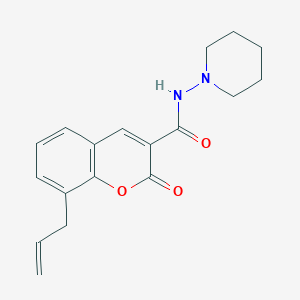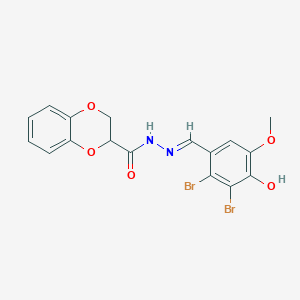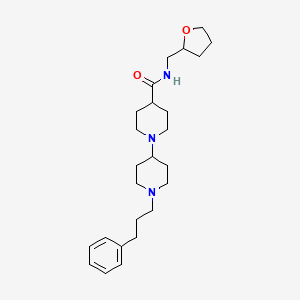
8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide, also known as AOPC, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. AOPC is a chromene derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound possesses anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-tumor properties and can be used to treat various types of cancer such as breast cancer and lung cancer. Additionally, this compound has been shown to possess anti-oxidant properties and can be used to treat various oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide is that it is relatively easy to synthesize and can be produced in large quantities in a laboratory setting. Additionally, this compound has been shown to possess a wide range of biological activities, making it a potentially useful compound for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. Another direction is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, future studies could focus on optimizing the synthesis method of this compound and developing more potent derivatives of the compound.
Métodos De Síntesis
The synthesis of 8-allyl-2-oxo-N-1-piperidinyl-2H-chromene-3-carboxamide involves the reaction of 1,3-diphenyl-1,3-propanedione with piperidine and allylamine in the presence of acetic anhydride. The resulting product is then reacted with 2-chloro-3-nitrobenzoic acid to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
2-oxo-N-piperidin-1-yl-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-7-13-8-6-9-14-12-15(18(22)23-16(13)14)17(21)19-20-10-4-3-5-11-20/h2,6,8-9,12H,1,3-5,7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMLTLANSCMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(5-ethyl-2-furyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075543.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B6075545.png)

![2-ethoxy-6-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}methyl)phenol](/img/structure/B6075557.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)

![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
![N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)
![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)
![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)
![3-methyl-N-{[(5-methylisoxazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6075603.png)
![1-[5-(1-naphthyl)-1,2,4-triazin-3-yl]azepane](/img/structure/B6075610.png)
![methyl 4-{[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6075614.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B6075620.png)
